N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is a chemical compound with a molecular formula of C20H22N4O2S. This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The thiazole ring is known for its aromaticity and is found in various biologically active molecules .
Scientific Research Applications
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications, including:
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s likely that this compound interacts with multiple targets related to these biological activities.
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In the context of antitumor activity, certain thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound interacts with multiple biochemical pathways related to these activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that this compound induces a variety of molecular and cellular changes related to these activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Given the diverse biological activities of thiazole derivatives, it is plausible that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Cyclopropanecarboxamide Group: The cyclopropanecarboxamide group can be introduced through the reaction of cyclopropanecarboxylic acid with an appropriate amine, followed by coupling with the thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1) and other thiazole-based drugs.
Cyclopropane Derivatives: Compounds with cyclopropane rings, such as cyclopropane carboxylic acid derivatives.
Uniqueness
N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is unique due to its specific combination of a thiazole ring and a cyclopropanecarboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(12-5-3-2-4-6-12)18-15(21)9-14-10-23-17(19-14)20-16(22)13-7-8-13/h2-6,10-11,13H,7-9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUONTLEPGHLPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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